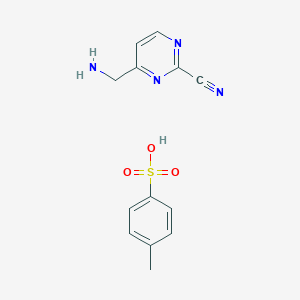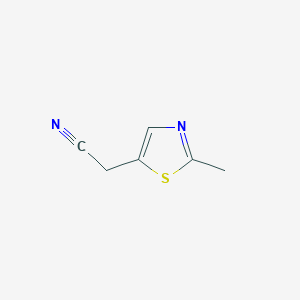
4-(Aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
A study describes a green procedure for the synthesis of 2-amino-4-substituted-1,4-dihydrobenzolo[4,5]imidazolo[1,2-a]pyrimidine-3-carbonitriles using p-toluenesulfonic acid. This method avoids toxic solvents and expensive catalysts, highlighting an environmentally friendly approach to synthesizing these compounds (M. Reddy et al., 2014).
Heterocyclic Compound Synthesis
Another research effort focuses on the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles, which further react to form thiazolo[5,4-d]pyrimidines (F. Freeman & D. Kim, 1991).
Antibacterial Activity
The synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction showcases not only an efficient synthesis method but also evaluates the antibacterial activity of these compounds, demonstrating the intersection of organic synthesis and biomedical research (S. Rostamizadeh et al., 2013).
Electrochemical Studies
Research into the electrochemical copolymerization of aniline and anilinesulfonic acids explores the effects of different sulfonic acids on the properties of polyaniline, providing insight into the synthesis of conducting polymers and their potential applications (Y. Şahin et al., 2002).
Antimicrobial and Molecular Docking Studies
A comprehensive study involving the synthesis, characterization, antimicrobial activity screening, and molecular docking study of pyrimidine carbonitrile derivatives showcases the multifaceted applications of these compounds in addressing microbial resistance and exploring drug-target interactions (Radhika Bhat & N. Begum, 2021).
Schiff Base Congeners
An in-silico approach involving the docking study of novel Schiff base congeners of pyrimidine nucleus further emphasizes the role of computational chemistry in drug discovery, highlighting the antibacterial, antifungal, and antiviral activities of these compounds (D. Karati, 2022).
Properties
IUPAC Name |
4-(aminomethyl)pyrimidine-2-carbonitrile;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H6N4/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-5-1-2-9-6(4-8)10-5/h2-5H,1H3,(H,8,9,10);1-2H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCGKNERZDTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1CN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616775-56-4 |
Source


|
| Record name | 4-(aminomethyl)pyrimidine-2-carbonitrile; 4-methylbenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)


![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)
![2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523639.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)
![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2523643.png)



